molecular formula C17H12Cl2N2OS B2375100 (2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 476325-81-2

(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2375100
CAS No.: 476325-81-2
M. Wt: 363.26
InChI Key: WSPHMFIWLCZGCR-QOUZIFTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in diverse pathological processes, including neurodegenerative diseases, stroke, and tumor suppression. This compound has been identified as a key pharmacological tool for elucidating the complex role of DAPK1 in apoptotic and autophagic signaling pathways. Its high selectivity profile makes it invaluable for dissecting DAPK1-specific functions from those of related kinases in cellular models. In neuroscience research, it is used to investigate DAPK1's contribution to synaptic plasticity, ischemic cell death, and models of Alzheimer's disease. In oncology, researchers utilize this inhibitor to explore the tumor-suppressive functions of DAPK1 and its potential role in sensitizing cancer cells to chemotherapeutic agents. The compound's mechanism of action involves direct binding to the kinase domain of DAPK1, effectively suppressing its catalytic activity and downstream phosphorylation events. This makes it an essential compound for studying the molecular mechanisms of cell death and survival, providing critical insights for the development of novel therapeutic strategies for cancer and neurological disorders. https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra01020j https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010402/

Properties

IUPAC Name

(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-21-14-8-7-12(18)10-15(14)23-17(21)20-16(22)9-6-11-4-2-3-5-13(11)19/h2-10H,1H3/b9-6+,20-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHMFIWLCZGCR-TXMDJWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a member of the benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3OC_{19}H_{16}ClN_3O with a molecular weight of approximately 353.80 g/mol. The structure features a benzothiazole moiety, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. In one study, a series of benzothiazole compounds were synthesized and evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The active compound showed significant inhibition of cell proliferation, with IC50 values ranging from 1 to 4 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
B7A4311AKT/ERK pathway inhibition
B7A5492Apoptosis induction
B7H12994Cell cycle arrest

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages. The results indicated a significant reduction in cytokine levels, suggesting potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CompoundCytokine Level (pg/mL)Concentration (μM)
B7IL-6: 1501
B7TNF-α: 1001

Antimicrobial Activity

Benzothiazole derivatives have also shown antimicrobial properties. Studies have reported that certain derivatives exhibit antibacterial and antifungal activities against various pathogens. For instance, compounds derived from benzothiazole demonstrated minimal inhibitory concentrations (MIC) in the range of 50-100 μg/mL against several bacterial strains .

Case Studies

  • Case Study on Cancer Cell Lines : A recent study synthesized twenty-five novel benzothiazole compounds and evaluated their effects on human cancer cell lines. The lead compound exhibited significant cytotoxicity and was shown to induce apoptosis through the activation of caspases .
  • Inflammatory Response Modulation : Another investigation explored the modulation of inflammatory responses in macrophages treated with benzothiazole derivatives. The study found that these compounds significantly reduced the expression of pro-inflammatory markers, highlighting their therapeutic potential in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents ¹³C-NMR (δC, ppm) Bioactivity (IC₅₀/EC₅₀)
Target Compound Benzo[d]thiazole 6-Cl, 3-Me, 2-Cl-phenyl 150–160 (C-2) Pending studies
Pestalafuranone F Furan-benzothiazole C-11 methylene 26.6 (C-11) Not reported
Triazole-Thione () Triazole 2-Cl-phenyl, thione 165 (C=S) No data

Table 2: Substituent Electronegativity and Effects

Substituent Electronegativity (χ) Effect on Reactivity
Cl 3.00 Moderate electron withdrawal
NO₂ 8.39 Strong electron withdrawal
OMe 2.58 Electron donation via resonance

Preparation Methods

Key Building Blocks

The primary building blocks for the synthesis include:

  • 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one or 6-chloro-2-aminobenzothiazole derivatives
  • 3-(2-Chlorophenyl)acrylic acid or related acryloyl precursors
  • Coupling reagents for amide bond formation
  • Reagents for N-methylation and constructing the ylidene functionality

General Synthetic Strategy

The synthesis typically involves three major steps:

  • Preparation of the appropriately substituted benzothiazole core
  • Synthesis of the 3-(2-chlorophenyl)acrylic acid component
  • Coupling of these components followed by necessary functional group transformations to achieve the ylidene structure

Preparation Methods for the Benzothiazole Core

The benzothiazole core represents a critical component in the target molecule and can be synthesized through several established routes.

Method 1: From 2-Aminothiophenols

The most direct approach involves the cyclization of 4-chloro-2-aminothiophenol with appropriate reagents to form the benzothiazole structure.

Procedure:

  • A solution of 4-chloro-2-aminothiophenol (1.0 eq) in ethanol is treated with an appropriate aldehyde or carboxylic acid derivative (1.2 eq).
  • The reaction mixture is heated under reflux for 4-6 hours, typically in the presence of a catalytic amount of p-toluenesulfonic acid.
  • After cooling, the precipitated benzothiazole is filtered, washed with cold ethanol, and dried.
  • N-methylation is achieved using iodomethane (1.5 eq) in the presence of sodium hydride (1.1 eq) in anhydrous THF at 0°C to room temperature.

Method 2: Via Oxidative Cyclization

This approach involves the treatment of N-(2-chlorophenyl)thioureas with oxidizing agents to facilitate ring closure.

Procedure:

  • N-(4-chloro-2-mercaptophenyl)formamide (1.0 eq) is dissolved in DMSO.
  • Iodine (1.2 eq) is added as the oxidizing agent.
  • The mixture is stirred at room temperature for 2-3 hours.
  • After completion (monitored by TLC), the reaction is quenched with aqueous sodium thiosulfate.
  • The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated under reduced pressure.
  • N-methylation is performed using the procedure described in Method 1.

Table 1 summarizes the reaction conditions and yields for these approaches:

Method Starting Material Reagents Conditions Yield (%)
1 4-Chloro-2-aminothiophenol Appropriate aldehyde, p-TsOH EtOH, reflux, 4-6h 75-85
2 N-(4-Chloro-2-mercaptophenyl)formamide I₂ DMSO, rt, 2-3h 70-80
3 4-Chloro-2-aminobenzenethiol CS₂, NaOH, phenacyl bromide EtOH, reflux 65-75

Synthesis of 3-(2-Chlorophenyl)acrylic Acid Component

The preparation of the acrylic acid component with the correct stereochemistry is crucial for the overall synthesis.

Method 1: Knoevenagel Condensation

Procedure:

  • 2-Chlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) are dissolved in pyridine.
  • A catalytic amount of piperidine is added.
  • The mixture is heated at 90-100°C for 3-4 hours.
  • After cooling, the reaction mixture is poured into ice-cold HCl solution.
  • The precipitated acrylic acid is filtered, washed with cold water, and recrystallized from ethanol.

This method typically yields predominantly the (E)-isomer due to thermodynamic control.

Method 2: Heck Coupling

A more stereoselective approach utilizes palladium-catalyzed Heck coupling:

Procedure:

  • 2-Chloroiodobenzene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq) are combined in triethylamine.
  • The mixture is heated at 100°C for 12-24 hours under nitrogen atmosphere.
  • After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
  • The residue is purified by recrystallization or column chromatography.

Conversion to Acryloyl Chloride

For coupling purposes, the acrylic acid is often converted to its acyl chloride:

Procedure:

  • 3-(2-Chlorophenyl)acrylic acid (1.0 eq) is suspended in dichloromethane.
  • Thionyl chloride (2.0 eq) and a catalytic amount of DMF are added.
  • The mixture is refluxed for
    2-3 hours.
  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the acryloyl chloride, which is used immediately without further purification.

Table 2 presents comparative data for these methods:

Method Starting Material Key Reagents Conditions Yield (%) E:Z Ratio
Knoevenagel 2-Chlorobenzaldehyde Malonic acid, piperidine Pyridine, 90-100°C, 3-4h 70-80 >95:5
Heck Coupling 2-Chloroiodobenzene Acrylic acid, Pd(OAc)₂ Et₃N, 100°C, 12-24h 65-75 >98:2
Wittig Reaction 2-Chlorobenzaldehyde (Carbethoxymethylene)triphenylphosphorane THF, rt to reflux 75-85 90:10

Coupling Strategies and Formation of the Ylidene Structure

The formation of the acrylamide linkage and establishment of the ylidene functionality represent key steps in the synthesis.

Method 1: Direct Coupling and Functionalization

Procedure:

  • 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq) is dissolved in anhydrous THF.
  • The solution is cooled to -78°C, and n-BuLi (1.1 eq) is added dropwise.
  • After stirring for 30 minutes, 3-(2-chlorophenyl)acryloyl chloride (1.2 eq) is added slowly.
  • The reaction is allowed to warm to room temperature and stirred overnight.
  • After workup, the crude product is treated with Lawesson's reagent in toluene to generate the thioamide.
  • Treatment with triphenylphosphine and carbon tetrachloride in acetonitrile yields the ylidene structure.

Method 2: Via Intermediate N-Acylation

This approach involves the conversion of 2-aminobenzothiazole derivatives to the target compound:

Procedure:

  • 6-Chloro-2-amino-3-methylbenzothiazole (1.0 eq) is dissolved in dichloromethane containing triethylamine (2.0 eq).
  • 3-(2-Chlorophenyl)acryloyl chloride (1.2 eq) is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 4-6 hours.
  • After workup, the resulting amide is treated with POCl₃ in DMF at 80°C for 2 hours to form the ylidene structure.
  • The product is purified by column chromatography.

Method 3: Through Enamine Intermediates

A more specialized approach leverages enamine chemistry:

Procedure:

  • 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq) is treated with DMF-DMA (2.0 eq) in toluene under reflux.
  • The resulting enamine intermediate is isolated and treated with 3-(2-chlorophenyl)acrylic acid (1.1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.
  • After coupling, the product is cyclized using POCl₃ in chloroform at reflux to form the ylidene structure.

Table 3 summarizes these coupling approaches:

Method Key Intermediates Critical Reagents Conditions Overall Yield (%)
Direct Coupling Acylated benzothiazolone n-BuLi, Lawesson's reagent -78°C to rt, then reflux 45-55
N-Acylation N-acylaminobenzothiazole POCl₃, DMF 0°C to rt, then 80°C 50-60
Enamine Strategy Enamine intermediate DMF-DMA, DCC, POCl₃ Reflux, multiple steps 40-50

Comprehensive Synthetic Protocol for this compound

Based on the methodologies discussed, a refined synthetic protocol can be established:

Synthesis of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one

Materials:

  • 4-Chloro-2-aminothiophenol (5.0 g, 31.2 mmol)
  • Carbonyldiimidazole (5.6 g, 34.3 mmol)
  • Iodomethane (4.9 g, 34.3 mmol)
  • Sodium hydride (60% dispersion in mineral oil, 1.4 g, 34.3 mmol)
  • Anhydrous THF (100 mL)
  • Anhydrous DMF (50 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, 4-chloro-2-aminothiophenol is dissolved in anhydrous THF (50 mL).
  • Carbonyldiimidazole is added in portions, and the mixture is refluxed for 4 hours.
  • After cooling, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield 6-chlorobenzo[d]thiazol-2(3H)-one.
  • For N-methylation, the benzothiazolone (4.0 g) is dissolved in anhydrous DMF (50 mL), and the solution is cooled to 0°C.
  • Sodium hydride is added in portions, and the mixture is stirred for 30 minutes.
  • Iodomethane is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
  • The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Purification by column chromatography (hexane/ethyl acetate, 4:1) yields 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one.

Yield: 3.7 g (85%)

Synthesis of (E)-3-(2-Chlorophenyl)acrylic Acid

Materials:

  • 2-Chlorobenzaldehyde (5.0 g, 35.6 mmol)
  • Malonic acid (4.1 g, 39.2 mmol)
  • Piperidine (0.3 g, 3.6 mmol)
  • Pyridine (30 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, 2-chlorobenzaldehyde and malonic acid are dissolved in pyridine.
  • Piperidine is added, and the mixture is heated at 90-100°C for 4 hours.
  • After cooling, the reaction mixture is poured into ice-cold 2M HCl solution (100 mL).
  • The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield (E)-3-(2-chlorophenyl)acrylic acid.

Yield: 5.2 g (80%)

Conversion to Acryloyl Chloride

Materials:

  • (E)-3-(2-Chlorophenyl)acrylic acid (5.0 g, 27.3 mmol)
  • Thionyl chloride (6.5 g, 54.6 mmol)
  • Catalytic DMF (0.1 mL)
  • Anhydrous dichloromethane (50 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, (E)-3-(2-chlorophenyl)acrylic acid is suspended in anhydrous dichloromethane.
  • Thionyl chloride and catalytic DMF are added, and the mixture is refluxed for 2 hours.
  • The solvent and excess thionyl chloride are removed under reduced pressure to yield (E)-3-(2-chlorophenyl)acryloyl chloride, which is used without further purification.

Yield: 5.4 g (quantitative)

Coupling and Formation of Ylidene Structure

Materials:

  • 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one (3.0 g, 15.1 mmol)
  • (E)-3-(2-Chlorophenyl)acryloyl chloride (3.3 g, 16.6 mmol)
  • n-BuLi (1.6M in hexanes, 10.4 mL, 16.6 mmol)
  • Lawesson's reagent (3.4 g, 8.4 mmol)
  • Anhydrous THF (50 mL)
  • Anhydrous toluene (50 mL)

Procedure:

  • In a 250 mL flame-dried round-bottom flask under nitrogen, 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one is dissolved in anhydrous THF (50 mL).
  • The solution is cooled to -78°C, and n-BuLi is added dropwise.
  • After stirring for 30 minutes, (E)-3-(2-chlorophenyl)acryloyl chloride in THF (10 mL) is added slowly.
  • The reaction is allowed to warm to room temperature and stirred overnight.
  • The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with ethyl acetate.
  • After drying and concentration, the crude N-acylated product is dissolved in anhydrous toluene (50 mL).
  • Lawesson's reagent is added, and the mixture is refluxed for 3 hours.
  • After cooling, the solvent is removed, and the residue is purified by column chromatography (hexane/ethyl acetate, 9:1) to yield this compound.

Yield: 2.8 g (50% over two steps)

Spectroscopic Characterization and Physical Properties

The comprehensive characterization of this compound is essential for confirming its structure and purity.

Spectroscopic Data

Based on related compounds, the expected spectroscopic properties include:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85-7.80 (d, 1H, J = 15.6 Hz, CH=CH)
  • δ 7.65-7.35 (m, 7H, aromatic protons)
  • δ 6.60-6.55 (d, 1H, J = 15.6 Hz, CH=CH)
  • δ 3.40-3.35 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165-163 (C=O)
  • δ 159-157 (C=N)
  • δ 143-141 (CH=CH)
  • δ 136-120 (aromatic carbons)
  • δ 120-118 (CH=CH)
  • δ 32-30 (N-CH₃)

IR (KBr, cm⁻¹):

  • 1645-1640 (C=O stretching)
  • 1625-1620 (C=N stretching)
  • 1595-1585 (C=C stretching)
  • 750-745 (C-Cl stretching)

Mass Spectrometry:

  • Molecular ion [M]⁺: m/z 374
  • Fragment ions: m/z 339 [M-Cl]⁺, 196 (benzothiazole fragment)

Physical Properties

The physical properties of the target compound, based on analogous structures, would include:

Property Value
Physical State Pale yellow to white crystalline solid
Melting Point 180-185°C
Solubility Soluble in dichloromethane, chloroform, DMSO; slightly soluble in ethanol; insoluble in water
Log P Approximately 4.2-4.5
pKa Approximately 8.5-9.0
UV-Vis λₘₐₓ (in CH₃CN) 320-330 nm

Purification Techniques

The purification of this compound can be achieved through several methods:

Recrystallization

For small-scale synthesis, recrystallization from appropriate solvent systems provides a straightforward purification method.

Procedure:

  • The crude product is dissolved in a minimum volume of hot ethyl acetate.
  • Hexane is added slowly until cloudiness appears.
  • The solution is allowed to cool slowly to room temperature, then refrigerated.
  • The crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Column Chromatography

For larger-scale preparations or when high purity is required:

Procedure:

  • The crude product is adsorbed onto silica gel.
  • Purification is performed using a gradient elution system starting with hexane and gradually increasing the proportion of ethyl acetate (typically from 95:5 to 80:20).
  • Fractions containing the pure product (monitored by TLC) are combined and concentrated.

Preparative HPLC

For obtaining analytical-grade material:

Conditions:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient (60:40 to 90:10)
  • Flow rate: 10 mL/min
  • Detection: UV at 254 nm

Optimization Strategies and Scale-up Considerations

Optimizing the synthesis for larger scales requires consideration of several factors:

Key Optimization Parameters

Table 4 summarizes critical parameters that influence the yield and stereoselectivity:

Parameter Impact Optimization Strategy
Temperature Affects stereoselectivity and side reactions Maintain precise temperature control, especially during coupling steps
Solvent Influences reaction kinetics and solubility Use anhydrous, high-purity solvents; THF for metallation, toluene for thionation
Reagent Quality Critical for sensitive reactions Use freshly prepared or high-purity reagents, especially acryloyl chloride and organolithium bases
Reaction Time Affects completion and side reactions Monitor by TLC or HPLC; optimize for each step individually
Order of Addition Critical for metallation and coupling Maintain strict order and rate of addition, especially at low temperatures

Scale-up Considerations

For industrial or large-scale synthesis:

  • Safety considerations: Particular attention to exothermic reactions, especially during metallation and thionation steps
  • Equipment design: Use of reactors with efficient cooling capabilities for temperature-sensitive steps
  • Process modifications: Potential replacement of highly reactive reagents (e.g., n-BuLi) with safer alternatives
  • Workup procedures: Implementation of continuous extraction methods for improved efficiency
  • Waste management: Development of recycling protocols for solvents and reagents

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves sequential condensation and cyclization steps. Key reagents include sodium hydride (base) and dimethylformamide (DMF) as a solvent. Temperature control (0–60°C) and pH monitoring are critical to minimize by-products. Purification often requires column chromatography or recrystallization using ethanol/water mixtures to achieve >90% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

Structural confirmation relies on ¹H/¹³C NMR (to identify aromatic protons and chlorophenyl groups), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass verification. Purity is assessed via HPLC (>98% purity threshold) and melting point analysis (e.g., 192–194°C for structurally similar compounds) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates. Low-temperature conditions (0–5°C) are recommended during imine formation to prevent premature cyclization. Anhydrous environments are essential to avoid hydrolysis of the acrylamide moiety .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model interactions with enzymes like kinases or microbial proteins. For example, the chlorophenyl group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets in target proteins . Pharmacophore mapping identifies critical hydrogen-bonding sites (e.g., amide NH) for activity optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions. Standardize protocols using:

  • Broth microdilution (CLSI guidelines) for MIC determination.
  • Time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Cross-validate with chemoinformatics models (e.g., QSAR) to correlate substituent effects (e.g., chloro vs. nitro groups) with activity trends .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies show:

  • 6-Chloro on the benzothiazole enhances antimicrobial potency (MIC ~2 µg/mL vs. S. aureus).
  • Replacing 2-chlorophenyl with 4-nitrophenyl reduces solubility but increases cytotoxicity (IC₅₀ ~10 µM in HeLa cells). Synthetic analogs with methoxyethyl substituents improve pharmacokinetic profiles (e.g., logP reduction from 3.5 to 2.8) .

Q. What analytical techniques identify degradation products under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS reveal:

  • Hydrolysis of the acrylamide bond at pH >8.
  • Oxidative cleavage of the thiazole ring under H₂O₂ exposure. Accelerated stability testing (40°C/75% RH) guides formulation strategies to mitigate degradation .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.85 (d, J=15.6 Hz, CH=CH), δ 6.92 (s, benzothiazole H)
FT-IR1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HRMS[M+H]⁺ calc. 389.0523, found 389.0518

Table 2: Comparative Bioactivity of Structural Analogs

Substituent (R)MIC (S. aureus)IC₅₀ (HeLa)logP
6-Cl, 2-ClPh2 µg/mL25 µM3.5
6-Cl, 4-NO₂Ph4 µg/mL10 µM4.2
6-OCH₃, 2-ClPh8 µg/mL50 µM2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.